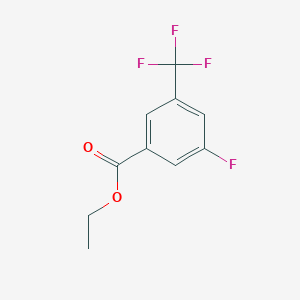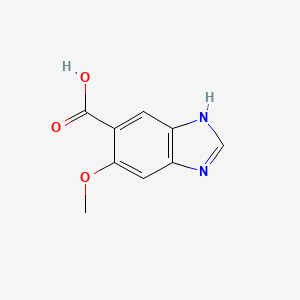
Furonol
Vue d'ensemble
Description
Furonol: , also known as 4-hydroxy-2,5-dimethyl-3-furanone, is an organic compound widely used in the flavor and fragrance industry. It is a derivative of furan and is known for its sweet, caramel-like aroma. This compound is found naturally in various fruits such as strawberries and pineapples, contributing to their characteristic scents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Furonol can be synthesized through several methods. One common approach involves the dehydration of glucose, which leads to the formation of furfural. Furfural can then be further processed to produce this compound. Another method involves the catalytic oxidation of aliphatic alcohols, which can bond carbon molecules together to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced synthetically due to the higher yields and consistency compared to natural extraction. The synthetic production typically involves controlled dehydration and oxidation reactions, utilizing catalysts to enhance the efficiency and selectivity of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Furonol undergoes various chemical reactions, including:
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, often in the presence of metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products:
Oxidation: Furaneol acetate and other oxidized derivatives.
Reduction: Reduced forms of this compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
Furonol has a wide range of applications in scientific research:
Chemistry: this compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its presence in fruits and other natural sources makes it a subject of study in plant biology and biochemistry.
Medicine: Research into this compound’s potential health benefits and its role in flavor perception can have implications for nutrition and dietary studies.
Mécanisme D'action
The mechanism by which furonol exerts its effects involves its interaction with olfactory receptors. When inhaled, this compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that leads to the perception of its sweet, caramel-like aroma. The molecular targets include olfactory receptor neurons, which are activated upon binding with this compound .
Comparaison Avec Des Composés Similaires
Furonol belongs to a class of structurally related flavoring compounds, including:
Maltol: Known for its sweet, caramel-like aroma, similar to this compound.
Ethyl Maltol: A derivative of maltol with a more intense sweet aroma.
Corylone: Another related compound with a roasted, caramel-like scent.
Uniqueness of this compound: this compound is unique due to its specific molecular structure, which imparts a distinct sweet, caramel-like aroma that is highly valued in the flavor and fragrance industry. Its ability to enhance and modify flavors makes it a versatile and essential compound in various applications .
Propriétés
IUPAC Name |
4-hydroxy-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-7-4(3)6/h1,5H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEHVRMRZKALIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C(=O)O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180070 | |
| Record name | Furonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25409-36-3 | |
| Record name | Furonol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025409363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7IU4D975B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone](/img/structure/B3350042.png)



![3-methyl-1H-pyrrolo[2,3-b]quinoxaline](/img/structure/B3350074.png)

![Pyrido[3,4-d]pyridazine](/img/structure/B3350088.png)
![Pyridazino[4,5-d]pyridazine](/img/structure/B3350090.png)
![Pyrido[3,4-D]pyrimidine](/img/structure/B3350098.png)

![1,4-dimethoxypyrido[3,4-d]pyridazine](/img/structure/B3350105.png)

